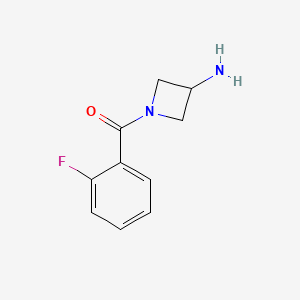

1-(2-Fluorobenzoyl)azetidin-3-amine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3-aminoazetidin-1-yl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-9-4-2-1-3-8(9)10(14)13-5-7(12)6-13/h1-4,7H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCHGFHSVWYGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 1 2 Fluorobenzoyl Azetidin 3 Amine Analogs

Reactivity Profile of the Azetidine (B1206935) Ring System

The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, offering a unique combination of stability and reactivity. rsc.orgresearchwithrutgers.comnih.gov Its chemical behavior is largely dictated by the inherent ring strain and the nature of its substituents.

Influence of Ring Strain on Reactivity

Azetidines possess a significant amount of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This value lies between the highly reactive and less stable aziridines (27.7 kcal/mol) and the more stable, unreactive pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain makes azetidines both reasonably stable for handling and sufficiently reactive to undergo specific chemical transformations, particularly ring-opening reactions. rsc.orgresearchwithrutgers.comrsc.org The strain can be harnessed to drive reactions that lead to the formation of larger, more complex heterocyclic structures. rsc.orgresearchwithrutgers.com The relief of this strain is a powerful thermodynamic driving force for many of the reactions in which azetidines participate. acs.org

Nucleophilic and Electrophilic Reactivity of Azetidines

The nitrogen atom of the azetidine ring possesses a lone pair of electrons, rendering it nucleophilic. youtube.com This allows for reactions such as N-alkylation and N-acylation. youtube.com For instance, the nitrogen can attack alkyl halides or acid chlorides to form quaternary azetidinium salts or N-acylated products, respectively. youtube.com

Conversely, the carbon atoms of the azetidine ring can act as electrophilic sites, especially when the nitrogen atom is activated by protonation or by the attachment of an electron-withdrawing group. rsc.org This activation enhances the susceptibility of the ring to nucleophilic attack, leading to ring-opening reactions. A variety of nucleophiles, including amines, alcohols, and thiols, can participate in these ring-opening processes. magtech.com.cnresearchgate.netnih.gov The development of electrophilic azetidinylation reagents, such as azetidinyl trichloroacetimidates, allows for the direct attachment of the azetidine ring to a wide range of nucleophiles. chemrxiv.org

Regioselectivity and Stereoselectivity in Azetidine Reactions

Reactions involving unsymmetrically substituted azetidines often raise questions of regioselectivity, particularly in ring-opening reactions. magtech.com.cnresearchgate.net The position of nucleophilic attack is influenced by the electronic and steric nature of the substituents on the azetidine ring. magtech.com.cnresearchgate.net For example, in Lewis acid-mediated ring-opening reactions of 2-aryl-N-tosylazetidines with alcohols, the attack occurs preferentially at the C2 position, proceeding via an SN2-type mechanism. iitk.ac.in Similarly, the regioselectivity of ring-opening in 2-aryl azetidines can be controlled by the choice of nucleophile and reaction conditions. nih.gov

Stereoselectivity is another critical aspect of azetidine chemistry, particularly in the synthesis of chiral, substituted azetidines. frontiersin.orgrsc.org For instance, the synthesis of chiral azetidin-3-ones can be achieved with high enantiomeric excess through gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov Furthermore, stereoselective access to azetidine-based α-amino acids has been developed, highlighting the ability to control the stereochemistry at the C2 position. nih.gov The stereochemical outcome of ring-opening reactions can also be controlled. For example, the ring-opening of enantiomerically enriched 2-aryl azetidines with aryl borates can proceed with either inversion or retention of configuration, depending on the specific substrate and reaction conditions. nih.gov

Reactions at the Benzoyl Amide Linkage

The benzoyl amide linkage in 1-(2-Fluorobenzoyl)azetidin-3-amine is a robust functional group, but it can undergo specific reactions. Amide bonds are central to many reactions in medicinal chemistry. asiaresearchnews.com The reactivity of this linkage is influenced by the electronic properties of both the benzoyl and azetidinyl moieties.

The carbonyl group of the amide can act as an electrophile, although it is less reactive than a ketone or an aldehyde. Nucleophilic attack at the carbonyl carbon can lead to addition-elimination reactions, potentially resulting in cleavage of the amide bond under harsh conditions such as strong acid or base hydrolysis. However, such reactions are generally not favored under normal physiological or synthetic conditions.

Alternatively, the nitrogen atom of the amide can exhibit nucleophilic character, particularly after deprotonation. N-acylation of less reactive nitrogen-containing heterocyclic compounds has been optimized using reagents like di-tert-butyl dicarbonate (B1257347) (Boc2O) and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), suggesting that the amide nitrogen in the title compound could potentially participate in similar transformations under specific activating conditions. asiaresearchnews.com

Furthermore, the amide bond can influence the reactivity of adjacent positions. For example, in retrosynthetic analysis, amide bonds are often considered key disconnections, formed by the reaction of an amine with a carboxylic acid derivative like an acid chloride. youtube.com This suggests that the synthesis of this compound likely involves the reaction of 2-fluorobenzoyl chloride with azetidin-3-amine (B9764).

Transformations Involving the Azetidin-3-amine Group

The primary amine at the 3-position of the azetidine ring is a key site for functionalization and further chemical transformations. This amine group imparts nucleophilic character to the molecule, allowing for a wide range of reactions.

A common transformation is N-alkylation or N-arylation, where the amine reacts with alkyl halides or aryl halides to form secondary or tertiary amines. This is a fundamental reaction for building molecular complexity. Another important reaction is N-acylation, where the amine reacts with acylating agents such as acid chlorides or anhydrides to form amides. This is a widely used method for introducing various substituents and is relevant to the synthesis of the title compound itself. google.com

The amine group can also participate in reductive amination reactions with aldehydes or ketones to form new carbon-nitrogen bonds. This is a versatile method for introducing a variety of alkyl groups onto the nitrogen atom. Furthermore, the amine can be a key component in the formation of other heterocyclic rings. For example, reaction with isothiocyanates can lead to the formation of thiourea (B124793) derivatives, which can then be cyclized to form dihydrothiazoles. rsc.org

The synthesis of azetidine-3-amines themselves has been a focus of research, with methods including the displacement of a leaving group at the 3-position of the azetidine ring with an amine nucleophile. nih.govchemrxiv.org This highlights the importance of this functional group as a building block in medicinal chemistry. google.com

Mechanistic Investigations of Azetidine Transformations

The mechanisms of azetidine transformations, particularly ring-opening reactions, have been the subject of detailed studies. The high ring strain of azetidines is a key factor driving these reactions. acs.org

Acid-mediated intramolecular ring-opening decomposition of N-substituted azetidines has been observed, where a pendant amide group can act as an internal nucleophile. acs.org Mechanistic studies suggest that the reaction proceeds via protonation of the azetidine nitrogen, which activates the ring for nucleophilic attack. acs.org

In the context of ring expansion reactions, 3-methyleneazetidines can react with diazo compounds in the presence of a rhodium catalyst. rsc.org The proposed mechanism involves the activation of the azetidine nitrogen by the rhodium carbene, followed by either a concerted 1,2-migration or a stepwise ring-opening/closure sequence through a zwitterionic intermediate. rsc.org

Copper-catalyzed reactions have also been employed for azetidine synthesis and transformation. For instance, a copper(I)-catalyzed tandem rsc.orgresearchgate.net-rearrangement and 4π-electrocyclization of O-propargylic oximes can lead to the formation of azetidine nitrones. acs.org Mechanistic studies indicate a multi-step process involving coordination of the copper catalyst to the alkyne, followed by rearrangement and cyclization steps. acs.org

Role of Catalysis in Azetidine Chemistry

Catalysis is fundamental to the synthesis and functionalization of azetidine rings, enabling reactions that would otherwise be inefficient or unselective. rsc.orgmagtech.com.cn A diverse array of metal-based and organic catalysts has been employed to construct and modify the azetidine scaffold, often with high levels of control over stereochemistry. rsc.orgacs.org

Various transition metals play a significant role in azetidine chemistry. Palladium(II) catalysts, for instance, have been successfully used for the intramolecular γ-C(sp³)–H amination to create functionalized azetidines. rsc.orgnih.gov This method involves a key reductive elimination step from a Pd(IV) intermediate. rsc.org Similarly, rhodium(I) has been used in oxygenative [2+2] cycloadditions, and iridium(III) photocatalysts activate certain precursors for [2+2] photocycloaddition reactions to form the azetidine ring. rsc.org

Copper catalysis has emerged as a versatile tool for azetidine synthesis. Photo-induced copper catalysis enables the [3+1] radical cascade cyclization of aliphatic amines with alkynes. nih.govnih.gov Copper catalysts are also used in multicomponent reactions to produce highly functionalized azetidines and in the N-arylation step of sequences leading to 2-cyanoazetidines. organic-chemistry.org

Other metals like lanthanum, zinc, and gold also feature prominently. Lanthanum(III) triflate (La(OTf)₃) has been shown to be an excellent catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines, even in the presence of acid-sensitive functional groups. frontiersin.org Azetidine-derived binuclear zinc catalysts provide high enantioselectivity in reactions such as the Michael addition of phosphites by creating a rigid catalytic pocket. rsc.org Gold-catalyzed intermolecular oxidation of N-propargylsulfonamides offers a direct route to azetidin-3-ones, avoiding the use of hazardous diazo compounds. nih.gov

Beyond metals, organocatalysis has proven effective. Chiral squaramide hydrogen-bond donor catalysts, for example, can promote the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. acs.org This highlights a move towards more general catalyst systems that can be applied across different substrate classes. acs.org The strategic application of these diverse catalysts allows for the construction of complex azetidine derivatives that are difficult to access through other means. rsc.org

Table 1: Catalysts in Azetidine Chemistry

| Catalyst Type | Specific Catalyst Example(s) | Reaction Type | Key Feature | Reference(s) |

|---|---|---|---|---|

| Palladium | Pd(II) complexes | Intramolecular C(sp³)–H Amination | Forms functionalized azetidines via a Pd(IV) intermediate. | rsc.org |

| Rhodium | Rh(I) complexes | Oxygenative [2+2] Cycloaddition | Synthesis of 2-azetidinones (β-lactams). | rsc.org |

| Iridium | fac-[Ir(dFppy)₃] | [2+2] Photocycloaddition | Activates 2-isoxazoline-3-carboxylates via triplet energy transfer. | rsc.org |

| Zinc | Azetidine-derived binuclear zinc catalyst | Asymmetric Michael Addition | Rigid scaffold enhances enantioselectivity. | rsc.org |

| Nickel | NiBr₂ | Suzuki Csp²-Csp³ Cross-Coupling | Synergistic catalysis with bromide for ring-opening and cross-coupling. | nih.gov |

| Copper | [(DPEphos)(bcp)Cu] | Photo-induced [3+1] Radical Cyclization | Generates α-aminoalkyl radicals for reaction with alkynes. | nih.govnih.gov |

| Lanthanum | La(OTf)₃ | Intramolecular Aminolysis of Epoxides | Catalyzes regioselective C3-aminolysis of cis-3,4-epoxy amines. | frontiersin.org |

| Gold | Cationic Gold(I) complexes, Au(III) complexes | Intermolecular Oxidation / Cyclization | Generates α-oxo gold carbenes from alkynes for N-H insertion. | nih.gov |

| Organocatalyst | Chiral Squaramide | Enantioselective Ring-Opening | Utilizes hydrogen-bond donation to control stereochemistry. | acs.org |

Reaction Pathway Elucidation Studies

Understanding the precise reaction pathways in azetidine chemistry is critical for optimizing existing methods and designing new transformations. Mechanistic studies, often combining experimental evidence with computational modeling, have shed light on the intricate steps involved in the formation and reactivity of these strained rings.

For instance, mechanistic investigations of the Ir(III)-photocatalyzed [2+2] cycloaddition suggest that the reaction proceeds through triplet energy transfer, as the singlet excited state was found to be unreactive. rsc.org In the palladium-catalyzed C-H amination, the proposed mechanism involves the generation of an octahedral Pd(IV) species, which undergoes intramolecular cyclization to form the azetidine ring. rsc.org

The synthesis of azetidine boronic esters from azabicyclo[1.1.0]butanes is believed to occur via a 1,2-metalate rearrangement of a boronate complex. rsc.org In a different approach, the nickel-catalyzed Suzuki cross-coupling to form azetidines with all-carbon quaternary centers was studied. nih.gov Preliminary mechanistic work indicated a polar-radical relay pathway where a catalytic amount of bromide initiates the ring opening of a benzoylated 1-azabicyclo[1.1.0]butane (ABB) to create a redox-active azetidine that then participates in the radical-based cross-coupling. nih.gov

Computational studies have provided deep insights into reaction stereoselectivity and transition states. A computational model of the squaramide-catalyzed enantioselective ring-opening of azetidines revealed a network of noncovalent interactions that stabilize the transition state, explaining the high degree of stereocontrol. acs.org Similarly, computational analysis of the La(OTf)₃-catalyzed aminolysis of epoxy amines suggested that the coordination of the lanthanum catalyst to the substrate and/or product is responsible for the observed regioselectivity (C3-selective attack for cis-isomers vs. C4-selective for trans-isomers). frontiersin.org

Degradation pathway studies also contribute to the understanding of azetidine reactivity. A forced degradation study on an azetidine-containing pharmaceutical compound identified a degradation mechanism that proceeds through the formation of an azetidinium ion, which activates the ring for subsequent reactions, in addition to expected amide bond hydrolysis. researchgate.netnih.gov Furthermore, the ring-opening of an azetidine intermediate containing a furan (B31954) ring was rationalized by the electron-rich nature of the furan facilitating the cleavage, leading to a conjugated imine instead of the expected azetidin-3-one. nih.gov

Table 2: Reaction Pathway Elucidation in Azetidine Chemistry

| Reaction Studied | Method of Elucidation | Key Mechanistic Finding / Proposed Intermediate | Significance | Reference(s) |

|---|---|---|---|---|

| Ir(III)-Catalyzed [2+2] Photocycloaddition | Mechanistic Experiments | Proceeds via triplet energy transfer; singlet excited state is unreactive. | Defines the required electronic state for the photocatalyst. | rsc.org |

| Pd(II)-Catalyzed C-H Amination | Mechanistic Proposal | Involves an octahedral Pd(IV) intermediate followed by intramolecular cyclization. | Explains the formation of the azetidine ring from a C-H bond. | rsc.org |

| Squaramide-Catalyzed Ring-Opening | Computational Modeling | A network of hydrogen-bonding and electrostatic interactions stabilizes the transition state. | Explains the origin of high enantioselectivity in the organocatalyzed reaction. | acs.org |

| Ni-Catalyzed Suzuki Cross-Coupling | Mechanistic Experiments | A polar-radical relay pathway initiated by bromide-induced ring opening of azabicyclo[1.1.0]butane. | Reveals a synergistic catalytic system from a single NiBr₂ source. | nih.gov |

| La(OTf)₃-Catalyzed Aminolysis of Epoxides | Computational Studies | Regioselectivity is controlled by the coordination of the La(III) ion to the substrate/product. | Explains why cis- and trans-epoxides give different cyclization products. | frontiersin.org |

| Forced Degradation of an Azetidine Core | Isolation and Characterization (HPLC, NMR, MS) | A degradation pathway involving the formation of a reactive azetidinium ion was identified. | Provides insight into the stability and potential reactivity of the azetidine ring under hydrolytic conditions. | researchgate.netnih.gov |

| Gold-Catalyzed Oxidative Cyclization | Isolation of Side Product and X-ray Diffraction | An electron-rich furan substituent can facilitate the ring-opening of the azetidine intermediate. | Demonstrates how substituents can dramatically alter the reaction outcome. | nih.gov |

Chemical Reactivity and Derivatization

Reactivity of the Azetidine (B1206935) Ring

The secondary amine within the azetidine ring is nucleophilic and can undergo further reactions such as alkylation, acylation, or arylation. The strained nature of the azetidine ring also makes it susceptible to ring-opening reactions under certain conditions, for example, with strong nucleophiles or under catalytic hydrogenation. nih.gov

Reactions involving the Amine Functionality

The primary amine at the 3-position, although acylated in this case to form an amide, would have been the site of initial reaction. The secondary amine of the azetidine ring is a site for further derivatization.

Reactions of the Benzoyl Moiety

The 2-fluorobenzoyl group is generally stable. The fluorine atom can be a site for nucleophilic aromatic substitution under specific conditions, although this is generally difficult. The aromatic ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing substituents.

Computational Chemistry and Theoretical Investigations of 1 2 Fluorobenzoyl Azetidin 3 Amine

Quantum Chemical Studies on Azetidine (B1206935) Ring Strain and Stability

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a key structural motif in numerous pharmaceutical compounds. nih.gov Its prevalence is due in part to the unique conformational constraints and reactivity it imparts to a molecule. A defining feature of the azetidine ring is its significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral geometry. researchgate.net

Quantum chemical studies are instrumental in quantifying this strain energy and understanding its implications for molecular stability. The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to other highly strained rings like cyclobutane (B1203170) and aziridine (B145994) but significantly higher than less strained rings such as pyrrolidine (B122466). researchgate.netrsc.org This inherent strain influences the chemical reactivity of the ring, making it susceptible to ring-opening reactions under certain conditions, a factor that must be considered in its synthetic applications and metabolic fate. nih.govacs.orgyoutube.com

The stability of substituted azetidines like 1-(2-Fluorobenzoyl)azetidin-3-amine is a balance between the inherent ring strain and the electronic and steric effects of its substituents. The N-acyl group (2-fluorobenzoyl) can influence the stability of the azetidine ring. For instance, acid-mediated intramolecular ring-opening decomposition has been observed in certain N-substituted azetidines, a process sensitive to the pKa of the azetidine nitrogen. nih.gov Quantum chemical calculations can predict properties like pKa and the delocalization of the nitrogen lone pair, which are critical determinants of stability. nih.gov For example, linking the azetidine nitrogen to a conjugated heteroaryl group can enhance stability by lowering the pKa of the azetidine nitrogen. nih.gov In the case of this compound, the electron-withdrawing nature of the benzoyl group would be expected to influence the basicity of the ring nitrogen.

Table 1: Comparison of Ring Strain in Cyclic Amines

| Heterocycle | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | ~26.7 |

| Azetidine | 4 | ~25.2 |

| Pyrrolidine | 5 | ~5.8 |

| Piperidine | 6 | ~0 |

Data sourced from general chemical literature, highlighting the significant strain in the azetidine ring compared to its larger homologues. researchgate.net

Conformational Landscape and Molecular Dynamics Simulations of Azetidine Derivatives

The four-membered ring of azetidine is not planar and exists in a puckered conformation. nih.gov The degree of puckering and the preferred conformation are influenced by the nature and position of substituents on the ring. For this compound, the substituents at the 1- and 3-positions dictate the conformational landscape.

Conformational analysis, often performed using quantum mechanical methods, can elucidate the energetically preferred geometries of the molecule. nih.gov Key parameters in this analysis include the ring puckering angle and the orientation of the substituents (axial vs. equatorial). Studies on analogous proline derivatives with different ring sizes show that the four-membered azetidine ring can adopt either puckered structure depending on the backbone. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of the molecule over time, taking into account solvent effects. nih.govarxiv.org For a molecule like this compound, MD simulations could reveal the flexibility of the azetidine ring, the rotational freedom around the amide bond, and the potential for intramolecular interactions, such as hydrogen bonding involving the amine group and the carbonyl oxygen. Such simulations are crucial for understanding how the molecule might adapt its shape to fit into a biological target like a protein binding site. nih.govresearchgate.net For example, MD simulations of azetidine-containing peptides have shown that the azetidine ring has a greater propensity than proline to undergo trans→cis peptide bond isomerization, which can induce significant bends in a polypeptide chain. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.orgnumberanalytics.com In the context of drug discovery, it is used to predict how a ligand, such as this compound, might bind to the active site of a protein target. rjptonline.orgnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. numberanalytics.com

The prediction of protein-ligand interactions is a cornerstone of modern drug design. nih.gov Methodologies can be broadly categorized as ligand-based, structure-based, and machine learning-based approaches. nih.govfrontiersin.org

Ligand-based methods assume that molecules with similar structures exhibit similar biological activities. nih.gov

Structure-based methods , like molecular docking, utilize the 3D structure of the target protein. rjptonline.orgnih.gov

Machine learning and deep learning methods are increasingly used to build predictive models from large datasets of known drug-target interactions. nih.govfrontiersin.orgcam.ac.uk

For this compound, docking studies could identify potential hydrogen bonds between the amine and carbonyl groups and polar residues in a binding site, as well as hydrophobic interactions involving the fluorophenyl ring. rjptonline.org The results of such studies can guide the rational design of more potent and selective analogues. rjptonline.orgjmpas.comcentralasianstudies.orgvistas.ac.in

Table 3: Common Methodologies in Ligand-Target Interaction Prediction

| Methodology | Principle | Common Software/Algorithms |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. rjptonline.org | AutoDock, Glide, Vina numberanalytics.com |

| Scoring Functions | Estimate the binding free energy of the protein-ligand complex. | MM-GBSA, FEP numberanalytics.com |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | Catalyst, Phase |

| Machine Learning | Uses algorithms to learn from existing data and predict interactions. frontiersin.org | Random Forest, Support Vector Machines (SVM), Deep Neural Networks frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govjocpr.comwikipedia.org The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties and structural features. acs.orgoup.com

A QSAR study on a series of analogues of this compound would involve several key steps:

Data Set Preparation: A series of compounds with varying substituents would be synthesized, and their biological activities (e.g., IC50 values) would be experimentally determined. oup.com

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical information of a molecule, would be calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. acs.orgnih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. acs.orgnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics and external test sets of compounds. nih.govnih.gov

QSAR models can be used to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts, and to provide insights into the structural features that are important for activity. jocpr.comnih.gov For instance, a QSAR study on azetidine derivatives designed as antimalarial agents identified polarizability as a key influential descriptor. nih.govnih.govresearchgate.net

Table 4: Types of Molecular Descriptors in QSAR

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Count | Basic molecular composition |

| Topological (2D) | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching |

| Geometrical (3D) | Molecular Surface Area, Volume | 3D shape and size of the molecule |

| Physicochemical | LogP, pKa, Molar Refractivity | Lipophilicity, acidity/basicity, polarizability |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and reactivity |

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including identifying intermediates and transition states. The synthesis of this compound likely involves the acylation of azetidin-3-amine (B9764) with a derivative of 2-fluorobenzoic acid, such as 2-fluorobenzoyl chloride. youtube.com

Theoretical studies can model the reaction pathway step-by-step. This typically involves:

Locating Stationary Points: The geometries of reactants, intermediates, transition states, and products along the reaction coordinate are optimized.

Calculating Energies: The relative energies of these stationary points are calculated to determine the activation energy (energy barrier) of each step.

Transition State Analysis: The transition state is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. nih.gov Vibrational frequency calculations are used to confirm that a structure is a true transition state (characterized by a single imaginary frequency).

For the acylation of azetidin-3-amine, the mechanism likely proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. nih.gov The subsequent collapse of this intermediate, with the departure of a leaving group (e.g., chloride), yields the final amide product. Quantum chemical calculations can provide detailed insights into the energetics and geometry of the transition state for this process, helping to understand the reaction kinetics and potential side reactions. acs.orgfrontiersin.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Azetidine |

| Aziridine |

| Pyrrolidine |

| Piperidine |

| Cyclobutane |

| 2-Fluorobenzoic acid |

| 2-Fluorobenzoyl chloride |

| Azetidin-3-amine |

| Proline |

Applications of 1 2 Fluorobenzoyl Azetidin 3 Amine and Azetidine Scaffolds in Chemical Biology and Research Tools

Azetidine (B1206935) Derivatives as Molecular Probes for Target Identification

Azetidine derivatives are increasingly being utilized as molecular probes for the identification and validation of biological targets. Their rigid, three-dimensional structure can provide high-affinity and selective binding to protein targets. This specificity is crucial for developing probes that can accurately report on the presence and activity of a target protein within a complex biological system.

One notable application of azetidine-containing probes is in the development of fluorogen-activating proteins (FAPs). For instance, an azetidine-containing derivative of malachite green, termed Aze-MG, has been engineered to enhance the brightness and dynamic imaging potential of FAP-based probes. By replacing the N,N-dimethylamino groups of the parent malachite green with azetidine rings, researchers were able to suppress the twisted intramolecular charge transfer (TICT) effect, a major pathway for non-radiative decay. nih.gov This modification resulted in a threefold increase in the brightness of the MG-FAP complex, along with improved quantum yield and photostability. nih.gov The reduced binding affinity of Aze-MG for the FAP also allows for a buffering strategy, where photobleached fluorogens can be reversibly exchanged with fresh ones from the surrounding solution, ensuring stable and continuous fluorescence imaging. nih.gov This makes Aze-MG an excellent probe for live-cell and dynamic super-resolution imaging. nih.gov

Furthermore, azetidine amides have been developed as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cancers. nih.govacs.org To assess the selectivity of these inhibitors, radiolabeled probes that bind to different STAT proteins were employed in electrophoretic mobility shift assays (EMSA). nih.govacs.org These studies revealed that certain azetidine analogues exhibited minimal effects on the DNA-binding activities of STAT1 and STAT5, highlighting their selectivity for STAT3. nih.govacs.org The development of such selective probes is critical for understanding the specific roles of individual STAT proteins in cellular signaling pathways.

Exploration of Azetidine Scaffolds for Ligand Design (General Principles and Scaffold Hopping)

The azetidine scaffold is a valuable building block in ligand design due to its unique conformational properties and its ability to serve as a versatile template for chemical modifications. The strained four-membered ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a target protein.

General Principles: The incorporation of an azetidine ring into a ligand can introduce a well-defined three-dimensional geometry. This is particularly advantageous in designing inhibitors that target specific pockets or grooves on a protein surface. The nitrogen atom in the azetidine ring can also act as a hydrogen bond acceptor or be functionalized to introduce additional interacting groups.

Scaffold Hopping: Azetidine scaffolds are frequently employed in "scaffold hopping," a medicinal chemistry strategy aimed at identifying novel molecular frameworks with similar biological activity to known ligands but with different core structures. researchgate.netnih.gov This approach can lead to compounds with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. For instance, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine-based inhibitor of Dual Leucine Zipper Kinase (DLK) to a pyrazole (B372694) core with improved physicochemical properties. researchgate.net This highlights the utility of exploring different heterocyclic scaffolds, including azetidines, to discover new and improved drug candidates.

A notable example of azetidine-based ligand design is the development of potent and selective antagonists for the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor involved in inflammatory responses. researchgate.net Through multi-parametric optimization of initial hits with moderate potency, researchers developed a series of azetidine-containing compounds with nanomolar potency and excellent pharmacokinetic properties. researchgate.net The most advanced compound from this series, GLPG0974, became the first FFA2 antagonist to enter clinical trials. researchgate.net

Combinatorial Chemistry and Library Synthesis Utilizing Azetidine Cores for Chemical Space Exploration

Combinatorial chemistry, a set of techniques for creating a large number of compounds in a single process, has been instrumental in exploring vast regions of chemical space for drug discovery. wikipedia.orgnih.gov The use of azetidine cores as scaffolds in combinatorial libraries allows for the generation of structurally diverse and three-dimensional molecules. nih.govacs.org

The basic principle involves preparing large libraries of compounds and then identifying those with desirable biological activity through high-throughput screening. wikipedia.org The synthesis of these libraries can be performed on a solid support, which facilitates the purification and handling of the products. imperial.ac.uk

Researchers have described the synthesis and diversification of densely functionalized azetidine ring systems to create a wide variety of fused, bridged, and spirocyclic ring systems. nih.govacs.org This approach allows for the generation of lead-like molecules with properties suitable for targeting the central nervous system (CNS). nih.govacs.org By applying filters for key physicochemical properties such as molecular weight, lipophilicity, and polar surface area during the design stage, libraries can be tailored for specific applications. nih.gov For example, a 1976-membered library of spirocyclic azetidines was synthesized and evaluated for its potential in CNS drug discovery. nih.govacs.org

The ability to access all stereochemical permutations of each azetidine-based scaffold provides the opportunity to study stereo/structure-activity relationships (SSAR), which is crucial for understanding how the three-dimensional arrangement of a molecule affects its biological activity. nih.gov By utilizing a data-driven approach for scaffold selection and focusing library production on optimized chemical space, the efficiency of identifying new chemical entities for drug and probe development can be significantly increased. acs.org

Azetidines in Polymer Chemistry and Material Science Research

The strained nature of the azetidine ring makes it a suitable monomer for ring-opening polymerization, leading to the formation of polyamines with various applications in polymer chemistry and material science. rsc.orgutwente.nl While the polymerization of aziridines has been more extensively studied, recent advances have highlighted the potential of azetidine monomers for creating novel macromolecular architectures. rsc.org

The cationic ring-opening polymerization (CROP) of azetidine results in the formation of hyperbranched poly(trimethylenimine) (hbPTMI). utwente.nl The polymerization of azetidine is a complex process, with the formation of dimers being a dominant species in the early stages. utwente.nl The resulting polyamines have shown promise in various applications, including:

CO2 Adsorption: Poly(propylenimine) (PPI), synthesized through the CROP of azetidine, has been investigated for its use in CO2 capture. acs.org When impregnated into mesoporous silica, these composite materials act as effective adsorbents for CO2. acs.org

Antibacterial and Antimicrobial Coatings: The polyamine structures derived from azetidine polymerization can exhibit antimicrobial properties, making them suitable for developing protective coatings. rsc.orgutwente.nl

Gene Transfection: Polyamines are known to be effective non-viral gene transfection agents, and those derived from azetidine polymerization are being explored for this purpose. rsc.orgutwente.nl

Chelation and Materials Templating: The nitrogen atoms in the polyamine backbone can chelate metal ions, and the polymers can act as templates for the synthesis of other materials. rsc.orgutwente.nl

Furthermore, photochemical strategies have been employed to synthesize tunable azetidine-based energetic materials. acs.org The visible-light-mediated aza Paternò–Büchi reaction enables the scalable synthesis of azetidines with varying regio- and stereochemistry, and these compounds have shown potential as novel energetic materials. acs.org

Development of New Methodologies for Chemical Modification of Biomacromolecules using Azetidines

The unique reactivity of the azetidine ring has led to the development of new methods for the chemical modification of biomacromolecules, such as peptides and proteins. These modifications can be used to introduce new functionalities, such as fluorescent labels, cross-linkers, or drug molecules.

One approach involves the use of 3-aminoazetidine (3-AAz) as a turn-inducing element in the synthesis of cyclic peptides. nih.gov The introduction of this subunit facilitates the cyclization of linear peptide precursors under standard reaction conditions. nih.gov A key feature of this methodology is the potential for late-stage modification of the resulting macrocyclic peptides. This can be achieved through chemoselective deprotection and substitution at the azetidine nitrogen or by employing a click-based approach with a 2-propynyl carbamate (B1207046) on the azetidine nitrogen. nih.gov This allows for the straightforward introduction of various tags, such as dyes and biotin, into the cyclic peptide structure. nih.gov

Furthermore, the development of palladium-catalyzed C(sp3)–H arylation of azetidines at the C3 position provides a powerful tool for creating stereochemically defined and synthetically useful building blocks. acs.org This methodology was instrumental in the efficient synthesis of an antimalarial compound, BRD3914, which targets the Plasmodium falciparum phenylalanyl-tRNA synthetase. acs.org This demonstrates the utility of azetidine-based chemical modifications in the development of new therapeutic agents.

Future Perspectives and Emerging Research Directions

Advancements in Sustainable and Green Synthesis of Azetidine (B1206935) Derivatives

The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. For azetidine derivatives, this translates to the exploration of catalytic systems that operate under mild conditions, utilize abundant and non-toxic reagents, and minimize waste generation.

Recent breakthroughs in photocatalysis have opened new avenues for azetidine synthesis. The use of visible light to drive chemical reactions offers a sustainable alternative to traditional methods that often require harsh reagents and high temperatures. For instance, the aza-Paternò–Büchi reaction, a [2+2] photocycloaddition of imines and alkenes, has been effectively employed for the synthesis of azetidines. rsc.orgnih.gov This method allows for the construction of the strained four-membered ring under mild conditions. rsc.orgnih.gov Researchers have demonstrated the use of photocatalysts to enable the synthesis of a variety of functionalized azetidines. researchgate.net

Biocatalysis is another rapidly emerging area in green azetidine synthesis. Enzymes offer unparalleled selectivity and can operate in aqueous media at ambient temperature and pressure. Engineered enzymes, such as "carbene transferases" derived from cytochrome P450, have been shown to catalyze the one-carbon ring expansion of aziridines to furnish azetidines with high enantioselectivity. acs.org This biocatalytic approach circumvents the need for chiral auxiliaries or catalysts, offering a more direct and sustainable route to enantiopure azetidines. acs.org

Integration of Artificial Intelligence and Machine Learning in Azetidine Research and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new azetidine-based molecules. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns, predict properties, and guide the design of novel compounds with desired activities. nih.govnih.gov

One of the key applications of AI in this context is the prediction of reaction outcomes . Machine learning models can be trained on existing reaction data to predict the feasibility and yield of new synthetic routes to azetidines. mit.edu This predictive power can significantly reduce the number of trial-and-error experiments required, saving time and resources. mit.edu For example, computational models have been successfully used to predict the outcome of photocatalyzed azetidine synthesis, expanding the known substrate scope. mit.edu

AI is also being employed for the de novo design of azetidine-containing molecules with specific biological activities. Generative models, a type of AI, can learn the underlying principles of molecular structure and generate novel chemical entities that are likely to bind to a particular biological target. youtube.com This approach has the potential to accelerate the identification of new drug candidates. youtube.comyoutube.com

Moreover, machine learning algorithms can predict the pharmacokinetic and toxicological properties of azetidine derivatives, helping to prioritize the most promising candidates for further development. mdpi.comnih.gov By integrating AI and ML into the research and design workflow, scientists can navigate the vast chemical space of azetidines more efficiently and rationally. youtube.comyoutube.com

Exploration of Novel Reactivity Patterns and Unconventional Transformations of Azetidines

The inherent ring strain of azetidines, approximately 25.2 kcal/mol, is a key feature that dictates their reactivity. researchgate.net While this strain can lead to instability, it also provides a thermodynamic driving force for a variety of unique chemical transformations that are not readily accessible with other saturated heterocycles. rsc.orgrsc.org

Ring-opening reactions are a prominent class of transformations for azetidines. magtech.com.cnnih.gov These reactions can be triggered by nucleophiles, electrophiles, or transition metals, leading to the formation of a diverse array of acyclic and heterocyclic products. magtech.com.cnnih.gov The regioselectivity of these reactions is often controlled by the electronic and steric nature of the substituents on the azetidine ring. magtech.com.cn For instance, the acid-mediated intramolecular ring-opening of certain N-substituted azetidines has been observed, highlighting the importance of understanding potential decomposition pathways. nih.gov

Ring-expansion reactions of azetidines offer a powerful strategy for the synthesis of larger, more complex nitrogen-containing heterocycles such as pyrrolidines and piperidines. rsc.orgnih.gov These transformations often proceed through the formation of bicyclic azetidinium intermediates, which are then opened by nucleophiles. nih.gov The ability to convert a readily accessible four-membered ring into a five- or six-membered ring provides a versatile tool for synthetic chemists. rsc.orgnih.gov

Researchers are also exploring unconventional transformations , such as skeletal editing, where the core structure of the azetidine ring is modified. For example, the reaction of azetidines with certain reagents can lead to the extrusion of nitrogen and the formation of cyclopropanes. acs.org These novel reactivity patterns are expanding the synthetic utility of azetidines beyond their traditional role as simple building blocks. rsc.orgrsc.org

| Transformation Type | Description | Key Intermediates | Resulting Structures |

| Ring-Opening | Cleavage of one or more bonds of the azetidine ring, driven by ring strain. magtech.com.cnnih.gov | Azetidinium ions | Acyclic amines, substituted heterocycles magtech.com.cnnih.gov |

| Ring-Expansion | Increase in the size of the heterocyclic ring from four to five or six atoms. rsc.orgnih.gov | Bicyclic azetidinium intermediates | Pyrrolidines, piperidines rsc.orgnih.gov |

| Nitrogen Extrusion | Removal of the nitrogen atom from the ring to form a carbocycle. acs.org | Azomethine imines | Cyclopropanes acs.org |

Impact of Azetidine Chemistry on Expanding Chemical Space for Advanced Research Platforms

The unique structural features of azetidines make them valuable scaffolds for expanding the accessible chemical space in drug discovery and other advanced research areas. nih.govresearchgate.net Their rigid, three-dimensional nature provides a distinct advantage over more flexible acyclic or larger ring systems, often leading to improved binding affinity and selectivity for biological targets. nih.gov

The incorporation of azetidine moieties into molecular frameworks can significantly alter their physicochemical properties, such as solubility, metabolic stability, and cell permeability. nih.gov This "scaffold hopping" approach, where a known pharmacophore is replaced with an azetidine ring, has proven to be a successful strategy for developing new drug candidates with improved properties. nih.gov

Azetidines serve as versatile building blocks in the synthesis of complex molecules. sciencedaily.com The ability to functionalize the azetidine ring at various positions allows for the creation of diverse libraries of compounds for high-throughput screening. nih.gov The development of robust and scalable synthetic routes to functionalized azetidines is therefore crucial for their widespread application in drug discovery platforms. sciencedaily.comnih.gov

Q & A

Q. What are the common synthetic routes for 1-(2-Fluorobenzoyl)azetidin-3-amine?

The synthesis typically involves coupling a fluorobenzoyl chloride derivative with an azetidin-3-amine precursor. Key steps include:

- Protection of the amine group in azetidin-3-amine using Boc (tert-butyloxycarbonyl) to prevent unwanted side reactions.

- Acylation reaction between the protected azetidine and 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Deprotection using acidic conditions (e.g., HCl in dioxane) to yield the final compound.

Optimization of solvent choice (e.g., dichloromethane or THF) and reaction temperature (0–25°C) is critical for high yields (>70%) .

Q. How is the molecular structure of this compound characterized?

Structural validation employs:

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., C=O bond: ~1.21 Å, C-F bond: ~1.34 Å) .

- NMR spectroscopy : H NMR reveals distinct signals for the azetidine ring (δ 3.2–3.8 ppm) and fluorobenzoyl group (δ 7.2–7.6 ppm). NMR confirms the fluorine substituent (δ -110 to -115 ppm) .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the key physicochemical properties of this compound?

| Property | Data |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 194.21 g/mol |

| IUPAC Name | (3-aminoazetidin-1-yl)-(2-fluorophenyl)methanone |

| Solubility | Moderate in polar solvents (e.g., DMSO, methanol) |

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during synthesis?

- Temperature control : Maintaining 0–5°C during acylation reduces hydrolysis of the fluorobenzoyl chloride.

- Catalyst screening : Lewis acids (e.g., ZnCl) improve reaction efficiency in non-polar solvents .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. What strategies are effective for resolving contradictions in crystallographic data?

Q. How does the fluorine substituent influence biological activity compared to non-fluorinated analogs?

- Enhanced binding affinity : Fluorine’s electronegativity improves interactions with hydrophobic enzyme pockets (e.g., kinases or GPCRs).

- Metabolic stability : The C-F bond resists oxidative degradation, increasing plasma half-life in vitro .

- Comparative studies : Replace fluorine with methyl or hydrogen in analogs to quantify activity shifts via IC assays .

Q. What methodologies are used to study the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) to immobilized receptors .

- Molecular Dynamics (MD) Simulations : Predict binding modes using force fields (e.g., AMBER) and validate with crystallographic data .

- SAR Analysis : Synthesize derivatives with modified azetidine rings or fluorobenzoyl groups to map critical pharmacophores .

Q. How can researchers address low yields in large-scale synthesis?

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) .

- Alternative protecting groups : Replace Boc with Fmoc for easier deprotection under milder conditions .

Data Contradiction and Validation

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity data?

- Re-evaluate force fields : Adjust partial charges in docking simulations to better reflect fluorine’s inductive effects .

- Experimental replicates : Conduct dose-response assays (n ≥ 3) to confirm IC values and exclude outlier data .

Q. What analytical techniques resolve ambiguous NMR signals in crowded spectra?

- 2D NMR : HSQC and HMBC correlate H and signals, clarifying overlapping azetidine and aromatic protons .

- Variable-temperature NMR : Heating the sample (e.g., 40°C) simplifies splitting patterns by accelerating proton exchange .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Acylation Step

Q. Table 2: Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Analogs

| Compound | Target Enzyme IC (nM) | Plasma Stability (t, h) |

|---|---|---|

| 1-(2-Fluorobenzoyl) | 12 ± 1.5 | 8.7 ± 0.3 |

| 1-(Benzoyl) | 45 ± 3.2 | 3.2 ± 0.5 |

| Data derived from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.